Cas no 327975-71-3 (5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide)
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-AMINO-2-METHOXY-N-(4-METHOXY-PHENYL)-BENZENESULFONAMIDE
- 5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
- SB83081
- 5-amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- 327975-71-3
- Z62436152
- G34430
- J-516700
- AKOS000116031
- EN300-02476
- 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
-
- MDL: MFCD02710938
- Inchi: 1S/C14H16N2O4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,15H2,1-2H3
- InChI Key: AMDPAIQVKSGCKJ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1OC)N)(NC1C=CC(=CC=1)OC)(=O)=O
Computed Properties
- Exact Mass: 308.08307817g/mol
- Monoisotopic Mass: 308.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 99Ų
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A613213-50mg |
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A613213-100mg |
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A613213-500mg |
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 500mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-02476-0.05g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 0.05g |
$64.0 | 2023-06-25 | |
| Enamine | EN300-02476-0.1g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 0.1g |
$66.0 | 2023-06-25 | |
| Enamine | EN300-02476-0.25g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 0.25g |
$92.0 | 2023-06-25 | |
| Enamine | EN300-02476-0.5g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 0.5g |
$175.0 | 2023-06-25 | |
| Enamine | EN300-02476-1.0g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 1.0g |
$256.0 | 2023-06-25 | |
| Enamine | EN300-02476-2.5g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 2.5g |
$503.0 | 2023-06-25 | |
| Enamine | EN300-02476-5.0g |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
327975-71-3 | 98% | 5.0g |
$743.0 | 2023-06-25 |
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
Research Update on 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 327975-71-3)
5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 327975-71-3) is a sulfonamide derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory properties. Recent studies have explored its mechanism of action, pharmacokinetics, and potential as a lead compound for drug development.
Recent research has focused on the compound's interaction with carbonic anhydrase isoforms, a family of enzymes implicated in various physiological and pathological processes. Preliminary findings suggest that 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide exhibits selective inhibition against specific isoforms, which could be leveraged for targeted therapeutic interventions. The compound's dual methoxy substitutions appear to enhance its binding affinity and selectivity, making it a promising candidate for further optimization.
In addition to its enzyme inhibitory properties, studies have investigated the compound's anti-inflammatory potential. In vitro and in vivo experiments have demonstrated its ability to modulate key inflammatory pathways, including the NF-κB signaling cascade. These findings are particularly relevant for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapeutics.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate favorable bioavailability and metabolic stability, although further optimization may be required to enhance its therapeutic index. Researchers have employed advanced techniques such as LC-MS/MS and molecular docking simulations to elucidate the compound's behavior in biological systems and its interactions with target proteins.
The synthesis and structural characterization of 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide have been refined in recent years, with improvements in yield and purity. Novel synthetic routes have been developed to facilitate large-scale production, which is critical for preclinical and clinical studies. Analytical techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the compound's structure and purity.
Looking ahead, the compound's potential applications extend beyond its current investigational uses. Researchers are exploring its utility in oncology, particularly as an adjunct therapy for tumors that overexpress carbonic anhydrase isoforms. Additionally, its anti-inflammatory properties may have implications for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through the drug development pipeline.
In conclusion, 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 327975-71-3) represents a promising candidate for further research and development in the chemical and biomedical fields. Its unique structural and functional properties, combined with encouraging preliminary data, underscore its potential as a therapeutic agent. Continued investigation into its mechanisms of action, optimization of its pharmacokinetic profile, and exploration of its clinical applications will be essential to fully realize its therapeutic potential.
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